(4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone
Description
(4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone is a bifunctional piperidine-derived compound featuring a methanone core linked to two distinct heterocyclic substituents: a 4-aminopiperidine group and a 1-methylpiperidin-3-yl moiety. The 4-aminopiperidine group may enhance solubility and hydrogen-bonding capacity, while the 1-methylpiperidin-3-yl substituent could increase lipophilicity, influencing blood-brain barrier penetration . However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-methylpiperidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14-6-2-3-10(9-14)12(16)15-7-4-11(13)5-8-15/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRPGOKKGLQJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone and its analogs:
Structural and Functional Insights
- Substituent Effects: The 1-methylpiperidin-3-yl group in the target compound likely increases lipophilicity compared to the 6-hydroxypyridin-3-yl analog, which may prioritize solubility over membrane permeability . The thiophen-3-yl group () introduces sulfur, which could modulate electronic properties and metabolic stability .
- Activity Trends: In cannabinoid analogs, cyclic substituents (e.g., morpholinoethyl) were critical for receptor binding, but carbon chain length also influenced potency . By analogy, the target compound’s 1-methylpiperidin-3-yl group may optimize steric and electronic interactions with receptors. Pyrrole-derived analogs in cannabinoid studies showed reduced potency compared to indole derivatives , suggesting that nitrogen positioning in heterocycles (e.g., piperidine vs. pyridine) could similarly affect activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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